molecular formula C14H21NO B3293464 3-(4-Tert-butoxy-phenyl)-pyrrolidine CAS No. 885277-97-4

3-(4-Tert-butoxy-phenyl)-pyrrolidine

Cat. No.: B3293464
CAS No.: 885277-97-4
M. Wt: 219.32 g/mol
InChI Key: JHMGAVWKBSWYMM-UHFFFAOYSA-N
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Description

Significance of Pyrrolidine (B122466) Core in Contemporary Organic and Medicinal Chemistry

The pyrrolidine nucleus is a highly valued scaffold in modern organic and medicinal chemistry for several key reasons. scbt.comresearchgate.net Its five-membered ring structure is not planar, allowing for a three-dimensional arrangement of substituents that can be crucial for precise interactions with biological targets like enzymes and receptors. researchgate.net This non-planarity, often referred to as "pseudorotation," enables the exploration of a wider range of chemical space, which is a significant advantage in drug design. researchgate.net

The pyrrolidine ring is a feature of numerous natural alkaloids, including nicotine (B1678760) and hygrine, as well as the amino acids proline and hydroxyproline. wikipedia.orgnih.gov Its presence in these biologically active molecules has inspired chemists to incorporate this scaffold into a wide array of synthetic drugs. nih.gov The versatility of the pyrrolidine ring allows for the introduction of various functional groups at different positions, leading to diverse pharmacological activities. researchgate.net Furthermore, the nitrogen atom in the ring can act as a hydrogen bond acceptor and imparts basicity to the molecule, which can be important for its pharmacokinetic profile. nih.gov The stereochemistry of substituted pyrrolidines is also a critical factor, as different stereoisomers can exhibit distinct biological activities. researchgate.net

Overview of Aryl-Substituted Pyrrolidines and Their Research Landscape

Aryl-substituted pyrrolidines are a significant subclass of pyrrolidine derivatives where a phenyl or other aromatic group is attached to the pyrrolidine ring. This combination of a saturated heterocyclic ring and an aromatic system gives rise to compounds with unique properties and a broad spectrum of biological activities. The aryl group can influence the electronic properties of the pyrrolidine ring and provide a site for further functionalization.

The position of the aryl substituent on the pyrrolidine ring, as well as the nature and position of substituents on the aryl ring itself, can dramatically affect the pharmacological activity of the molecule. For instance, derivatives of 3-phenylpyrrolidine (B1306270) have been investigated for their potential as central nervous system agents. The synthesis of aryl-substituted pyrrolidines can be achieved through various synthetic routes, often involving cyclization reactions or the modification of existing pyrrolidine rings. The ongoing research in this area is focused on developing new synthetic methodologies to create novel aryl-substituted pyrrolidines and to explore their potential in treating a wide range of diseases.

Research Rationale and Focus for 3-(4-Tert-butoxy-phenyl)-pyrrolidine

The specific compound, this compound, is an example of an aryl-substituted pyrrolidine that has garnered interest in the scientific community. The rationale for focusing on this particular structure lies in the combination of the pyrrolidine scaffold and the 4-tert-butoxyphenyl substituent. The tert-butoxy (B1229062) group is a bulky and lipophilic moiety that can significantly influence the pharmacokinetic properties of a molecule. It can enhance metabolic stability by sterically hindering potential sites of metabolism on the phenyl ring.

The primary research interest in this compound is its potential as a versatile building block in the synthesis of more complex molecules with desired biological activities. By modifying the pyrrolidine nitrogen or other positions on the ring, a library of derivatives can be created for screening against various biological targets. The core structure of this compound makes it a valuable intermediate for the development of novel therapeutic agents, particularly in the areas of enzyme inhibition and receptor binding studies. The tert-butoxy group can also serve as a protecting group for the phenol (B47542) functionality, which can be deprotected in a later synthetic step to yield a hydroxyl group, providing another point for diversification.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 885277-97-4
Molecular Formula C14H21NO
Molecular Weight 219.33 g/mol

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[4-[(2-methylpropan-2-yl)oxy]phenyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-14(2,3)16-13-6-4-11(5-7-13)12-8-9-15-10-12/h4-7,12,15H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHMGAVWKBSWYMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)C2CCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40696002
Record name 3-(4-tert-Butoxyphenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885277-97-4
Record name 3-(4-tert-Butoxyphenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Methodologies for Pyrrolidine Derivatives

General Approaches to Pyrrolidine (B122466) Ring Construction

The construction of the pyrrolidine ring can be broadly categorized into methods that build the ring from acyclic precursors and those that modify a pre-existing pyrrolidine scaffold. This section will delve into several prominent strategies for the de novo synthesis of the pyrrolidine core.

Cyclization Reactions

Cyclization reactions represent a fundamental and widely employed approach for the synthesis of pyrrolidine rings. These methods involve the formation of one or more carbon-nitrogen bonds to close a linear precursor into a five-membered ring.

Intramolecular Aza-Michael Reactions

The intramolecular aza-Michael addition is a powerful cyclization strategy that involves the nucleophilic attack of an amine onto an α,β-unsaturated carbonyl compound or other Michael acceptor within the same molecule. This reaction is particularly effective for the formation of five-membered rings and can often be conducted with high stereocontrol. rsc.orgrsc.orgresearchgate.net

The stereochemical outcome of the intramolecular aza-Michael reaction can be influenced by various factors, including the choice of catalyst, solvent, and the nature of the substituents on the acyclic precursor. Organocatalysis has emerged as a particularly effective approach for achieving high enantioselectivity in these cyclizations. nih.gov For instance, bifunctional squaramide catalysts have been successfully employed in the asymmetric cascade aza-Michael/Michael addition reaction between nitroalkenes and tosylaminomethyl enones, affording highly functionalized chiral pyrrolidines in good yields and with excellent enantioselectivities. rsc.org

Catalyst/ConditionsSubstratesProductYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
Squaramide CatalystNitroalkene, Tosylaminomethyl enoneTrisubstituted PyrrolidineUp to 99Up to 91:9Up to >99
(S)-TRIP-derived phosphoric acidConjugated amide with α,β-unsaturated ketoneFluorinated Indolizidinone Precursor79-23
Nitrile Anion Cyclization Strategies for N-tert-butyl Pyrrolidines

A highly efficient method for the asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines utilizes a nitrile anion cyclization strategy. nih.govresearchgate.netresearchgate.net This approach involves the intramolecular cyclization of a nitrile-containing substrate, where the nitrile group serves as a precursor to a carboxylic acid or other functional groups in the final product.

A key example is the synthesis of (3S,4R)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid. nih.gov The synthesis commences with the preparation of a cyclization precursor through a sequence of reactions including a catalytic asymmetric reduction, displacement with tert-butylamine, and a conjugate addition to acrylonitrile (B1666552). The crucial step is the 5-exo-tet cyclization of the resulting nitrile anion, which proceeds with clean inversion of stereochemistry at the C-4 position. This cyclization typically affords the 1,3,4-trisubstituted chiral pyrrolidine in high yield and enantiomeric excess. nih.govresearchgate.net The use of diethyl chlorophosphate as an activating group and lithium hexamethyldisilazide as the base has been shown to be optimal for this transformation. nih.gov

SubstrateConditionsProductYield (%)Enantiomeric Excess (ee, %)
N-tert-butyl-N-(2-(diethylphosphoryloxy)-2-(2,4-difluorophenyl)ethyl)propanenitrileLiHMDS, THF, -78 °C to rt(3S,4R)-1-tert-butyl-4-(2,4-difluorophenyl)-3-cyanopyrrolidine>9594-99
Reductive Amination Methodologies

Reductive amination is a versatile and widely used method for the formation of amines, and it can be effectively applied to the synthesis of pyrrolidines. harvard.edustackexchange.com This strategy typically involves the reaction of a 1,4-dicarbonyl compound, or a protected equivalent, with an amine to form an intermediate imine or enamine, which is then reduced in situ to yield the pyrrolidine ring. researchgate.net

A variety of reducing agents can be employed for this transformation, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly common due to their mildness and selectivity for reducing iminium ions over carbonyl groups. harvard.edu The reaction can be performed in a one-pot fashion, making it a highly efficient route to substituted pyrrolidines. For instance, the treatment of a 1,4-dicarbonyl compound with an amine in the presence of a suitable reducing agent directly furnishes the corresponding pyrrolidine derivative. More recently, imine reductases (IREDs) have been developed for the stereo-divergent reductive amination, offering a biocatalytic route to enantio-complementary pyrrolidinamines. rsc.orgrsc.org

Carbonyl PrecursorAmine SourceReducing AgentProduct
1,4-Dicarbonyl CompoundPrimary AmineNaBH3CN or NaBH(OAc)3N-Substituted Pyrrolidine
N-Boc-pyrrolidoneBenzylamineImine Reductase (IRED)(S)- or (R)-N-Benzyl-N-Boc-3-aminopyrrolidine

Multicomponent Reaction (MCR) Approaches

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials. researchgate.net MCRs are highly atom-economical and offer a convergent approach to the synthesis of diverse libraries of compounds. Several MCRs have been developed for the synthesis of highly substituted pyrrolidines. tandfonline.com

One of the most prominent MCRs for pyrrolidine synthesis is the 1,3-dipolar cycloaddition of azomethine ylides. In a three-component reaction, an aldehyde, an α-amino acid, and a dipolarophile react to form a highly substituted pyrrolidine ring. The reaction proceeds through the in situ formation of an azomethine ylide from the condensation of the aldehyde and the amino acid, which then undergoes a [3+2] cycloaddition with the dipolarophile. This approach allows for the creation of multiple stereocenters in a single step with a high degree of stereocontrol. tandfonline.comua.es

AldehydeAmino Acid/EsterDipolarophileCatalyst/ConditionsProductYield (%)
CinnamaldehydeAllylamine, N-MethylmaleimideN-MethylmaleimideToluene (B28343), 120 °CSpiro{pyrrolidine-3,1'-pyrrolo[3,4-c]pyrrole}88
Aromatic AldehydesGlycine (B1666218) EsterMaleimidesAcetonitrile (B52724), Microwave, 125 °CPyrrolidine-based heterocyclesGood

Functionalization and Derivatization of Preformed Pyrrolidine Rings

In addition to the de novo synthesis of the pyrrolidine ring, the functionalization of pre-existing pyrrolidine scaffolds is a crucial strategy for accessing a wide range of derivatives. nih.gov This approach is particularly valuable when starting from readily available chiral pyrrolidines, such as proline and its derivatives. mdpi.comnih.gov

C-H functionalization has emerged as a powerful tool for the direct introduction of new substituents onto the pyrrolidine ring, avoiding the need for pre-functionalized starting materials. researchgate.netrsc.org Transition metal-catalyzed C-H activation has been successfully employed for the arylation, alkylation, and amination of pyrrolidines. For example, palladium-catalyzed hydroarylation of N-alkyl pyrrolines can provide 3-aryl pyrrolidines. chemrxiv.org

Furthermore, the synthesis of 3-substituted prolines can be achieved through various methods, including the diastereoselective addition of nucleophiles to proline-derived α,β-unsaturated lactams and palladium-catalyzed coupling reactions with enol triflates derived from 3-hydroxyproline. nih.govnih.gov These strategies provide access to a diverse range of 3-substituted pyrrolidine-2-carboxylic acid derivatives, which are valuable building blocks in medicinal chemistry. mdpi.comnih.gov

Pyrrolidine SubstrateReagentCatalyst/ConditionsProduct
N-Alkyl Pyrroline (B1223166)Aryl Diazonium SaltPdCl2, P(o-Tol)33-Aryl Pyrrolidine
N-Trityl-3-oxo-(S)-2-proline methyl esterOrganoboranePd(0) catalyst3-Substituted Proline Derivative
PyrrolidineHypervalent Iodine(III) Reagents/TMSBr-α-Hydroxy-β,β-dibromo-N-isopropyloxy-pyrrolidine

Enantioselective Synthesis of Chiral Pyrrolidine Derivatives

The synthesis of enantiomerically pure pyrrolidine derivatives is of significant interest due to their prevalence in pharmaceuticals and their use as chiral ligands and organocatalysts. nih.govnih.gov Various strategies have been developed to control the stereochemistry during the formation of the pyrrolidine ring, broadly categorized into asymmetric catalysis, diastereoselective reactions, and the resolution of racemic mixtures.

Asymmetric Catalysis in Pyrrolidine Synthesis

Asymmetric catalysis provides a direct and efficient route to enantioenriched pyrrolidines by employing a small amount of a chiral catalyst to generate a large quantity of a chiral product. This approach avoids the use of stoichiometric chiral auxiliaries and resolution steps.

Key catalytic strategies include:

Asymmetric Lithiation: The enantioselective deprotonation of N-Boc-pyrrolidine using a chiral base, such as the s-butyllithium/(-)-sparteine complex, generates a configurationally stable lithiated intermediate. This intermediate can then react with various electrophiles to produce enantioenriched 2-substituted pyrrolidines with good selectivity. nih.gov A limitation of this classic method is that only one enantiomer is typically accessible due to the availability of the chiral ligand. nih.gov

Metal-Catalyzed Reactions: Transition metals like iridium, rhodium, and palladium are extensively used in asymmetric pyrrolidine synthesis. For instance, chiral iridacycle complexes can catalyze "borrowing hydrogen" annulation reactions between racemic diols and primary amines to give chiral N-heterocycles, including a wide range of substituted pyrrolidines. organic-chemistry.org Another elegant strategy involves the double iridium-catalyzed branched-selective allylic substitution, which provides access to precursors of important chiral pyrrolidine ligands. acs.org

Organocatalysis: Chiral organic molecules can also catalyze the enantioselective formation of pyrrolidines. Pyrrolidine-based structures are themselves prominent organocatalysts, particularly in aminocatalysis, which spurred the development of novel synthetic routes for their own construction. nih.govnih.gov For example, a chiral phosphoric acid can catalyze an enantioselective intramolecular aza-Michael cyclization to form substituted pyrrolidines with high enantioselectivity. whiterose.ac.uk

Palladium-Catalyzed [3+2] Cycloaddition: A powerful method for constructing the pyrrolidine ring is the palladium-catalyzed asymmetric [3+2] cycloaddition of trimethylenemethane (TMM) with imines. The development of novel phosphoramidite (B1245037) ligands has been crucial for achieving high yields and selectivities for a wide variety of imine substrates. nih.gov

The following table summarizes various catalytic systems used in the asymmetric synthesis of pyrrolidines.

Catalyst SystemReaction TypeSubstratesKey Features
s-BuLi / (-)-sparteineAsymmetric DeprotonationN-Boc-pyrrolidineAccess to enantioenriched 2-substituted pyrrolidines. nih.gov
Chiral Iridacycle Ir¹Allylic SubstitutionCarbonate, AmmoniaHigh yields and selectivities; both enantiomers are accessible. acs.org
Chiral Phosphoric Acid (CPA)Aza-Michael CyclizationCbz-protected bis-homoallylic aminesForms 2,2- and 3,3-disubstituted pyrrolidines with high enantioselectivities. whiterose.ac.uk
Pd(0) / Phosphoramidite Ligand[3+2] CycloadditionTrimethylenemethane (TMM), IminesTolerant of a wide variety of imine acceptors, providing excellent yields and selectivities. nih.gov

Diastereoselective Control in Cycloaddition Reactions

[3+2] Cycloaddition reactions, particularly those involving azomethine ylides, are a cornerstone of pyrrolidine synthesis, allowing for the rapid construction of the five-membered ring with the potential to create multiple stereocenters simultaneously. acs.orgnih.gov Diastereoselective control is typically achieved by introducing a source of chirality into either the 1,3-dipole (azomethine ylide) or the dipolarophile (alkene).

A prominent strategy involves the use of a chiral auxiliary attached to the starting materials. For example, the N-tert-butanesulfinyl group has proven to be an effective chiral auxiliary in 1-azadienes. In the presence of a silver carbonate catalyst, these chiral azadienes undergo [3+2] cycloaddition reactions with azomethine ylides to produce densely substituted pyrrolidines with high regio- and diastereoselectivities. acs.orgnih.gov The stereochemistry of the final product is dictated by the configuration of the sulfinyl group; for instance, an (S)-configured sulfinyl group can induce a (2S,3R,4S,5R) absolute configuration in the resulting pyrrolidine. acs.org

These cycloaddition reactions can be highly efficient, generating up to four stereogenic centers in a single step. acs.org The resulting poly-substituted proline derivatives are valuable intermediates with applications in organocatalysis and medicinal chemistry. nih.gov

The table below illustrates the outcome of a diastereoselective [3+2] cycloaddition.

DipolarophileDipole PrecursorCatalystYield (Major Diastereoisomer)Diastereomeric Ratio (dr)
Chiral N-tert-ButanesulfinylazadieneN-Metalated Azomethine YlideAg₂CO₃30-83%Good to Excellent

Data synthesized from findings on diastereoselective cycloadditions. nih.gov

Optical Resolution Techniques for Pyrrolidine Intermediates

When a racemic mixture of a pyrrolidine is synthesized, optical resolution is required to separate the enantiomers. This can be achieved through several methods, including classical resolution with chiral agents, enzymatic resolution, and kinetic resolution.

Enzymatic Kinetic Resolution: This technique utilizes the stereoselectivity of enzymes, most commonly lipases, to selectively react with one enantiomer of a racemic mixture. For instance, the acetylation of racemic 3-hydroxy-pyrrolidine using Amano lipase (B570770) PS-IM can provide the acetylated (R)-enantiomer and the unreacted (S)-enantiomer with excellent enantioselectivity. rsc.org Similarly, ω-transaminases have been employed to resolve racemic 3-amino-N-Boc-pyrrolidine, yielding the unreacted starting material with high enantiomeric excess. rsc.org A key drawback of standard kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%.

Dynamic Kinetic Resolution (DKR): To overcome the 50% yield limitation of kinetic resolution, DKR combines the enzymatic reaction with in-situ racemization of the slower-reacting enantiomer. For example, the acetylation of 3-hydroxy-pyrrolidine with lipase PS-IM can be coupled with a ruthenium catalyst that racemizes the unreacted alcohol, theoretically enabling a 100% conversion to the desired enantiopure product. rsc.org

Catalytic Dynamic Resolution (CDR): This method applies to intermediates like racemic 2-lithio-N-Boc-piperidine (a six-membered ring analogue of pyrrolidine), where a substoichiometric amount of a chiral ligand is used to thermodynamically equilibrate the organolithium intermediate, followed by trapping with an electrophile. nih.gov This approach allows for the highly enantioselective synthesis of either enantiomer of the 2-substituted product. nih.gov

Resolution MethodRacemic SubstrateReagent/CatalystOutcome
Enzymatic Kinetic Resolution(±)-3-hydroxy-pyrrolidineAmano Lipase PS-IM / Acetylating AgentSeparation of (R)-acetylated product and (S)-alcohol with high ee. rsc.org
Enzymatic Kinetic Resolution(±)-3-amino-N-Boc-pyrrolidineω-transaminaseExcellent ee for the remaining starting material. rsc.org
Dynamic Kinetic Resolution(±)-3-hydroxy-pyrrolidineLipase PS-IM + Ruthenium CatalystTheoretical >50% yield of the enantiopure acetylated product. rsc.org
Classical ResolutionRacemic Amines/AcidsChiral Acid/Base (e.g., Mandelic Acid)Formation of diastereomeric salts separable by crystallization. researchgate.net

Specific Synthetic Routes for 3-Phenylpyrrolidine (B1306270) Systems

The synthesis of 3-phenylpyrrolidine systems, particularly those with specific substitution patterns on the phenyl ring like the 4-tert-butoxy group, requires tailored strategies. These often involve either building the pyrrolidine ring around a pre-functionalized aromatic precursor or introducing the moiety onto a pre-formed 3-phenylpyrrolidine scaffold.

Strategies for Incorporating Tert-butoxy (B1229062) Phenyl Moieties

Synthesizing 3-(4-tert-butoxy-phenyl)-pyrrolidine can be approached through several strategic pathways:

Multi-component Reactions: One of the most efficient methods for constructing substituted pyrrolidines is through multi-component [3+2] cycloaddition reactions. A plausible route would involve the reaction of 4-tert-butoxybenzaldehyde, an amino acid (such as glycine or sarcosine (B1681465) to generate the azomethine ylide in situ), and a dipolarophile (like N-phenylmaleimide or an acrylate). This approach assembles the core structure in a single step, directly incorporating the 4-tert-butoxy-phenyl group at the desired position.

Cyclization of an Aryl-Containing Precursor: Another robust strategy is the intramolecular cyclization of a linear precursor that already contains the 4-tert-butoxy-phenyl moiety. An example of a related transformation is the enantioselective nitrile anion cyclization. nih.govacs.orgresearchgate.net An analogous synthesis for the target compound could start from 2-chloro-1-(4-tert-butoxyphenyl)-ethanone. This ketone would be converted into a chiral amino alcohol via asymmetric reduction, followed by displacement and conjugate addition to an acrylonitrile equivalent. The key step would be a 5-exo-tet nitrile anion cyclization to form the pyrrolidine ring, establishing the stereocenters. nih.govacs.org

Cross-Coupling Reactions: A pre-formed pyrrolidine derivative bearing a leaving group (e.g., a triflate or halide) at the 3-position can be coupled with a 4-tert-butoxyphenylboronic acid (or a related organometallic reagent) via a Suzuki or similar palladium-catalyzed cross-coupling reaction. This method is highly versatile for creating the C-C bond between the pyrrolidine and the aromatic ring.

Late-Stage Etherification: This strategy involves synthesizing a 3-(4-hydroxyphenyl)-pyrrolidine intermediate first, followed by the introduction of the tert-butyl group. While direct alkylation with a tert-butyl halide is difficult, the tert-butoxy group can be installed via reaction of the phenol (B47542) with isobutylene (B52900) in the presence of a strong acid catalyst.

Optimization of Reaction Conditions for Yield and Selectivity

Achieving high yield and stereoselectivity in the synthesis of complex molecules like this compound requires careful optimization of reaction parameters.

Catalyst, Ligand, and Base Selection: In metal-catalyzed reactions, the choice of the metal, its oxidation state, and the coordinating ligand is paramount. For instance, in intramolecular Heck reactions used to form fused pyrrolidine systems, screening various palladium sources (e.g., Pd(OAc)₂) and phosphine (B1218219) ligands (e.g., PPh₃, P(o-tol)₃) is critical. nih.gov The choice of base (e.g., K₂CO₃, Cs₂CO₃) can also dramatically influence the product yield. nih.gov In asymmetric cycloadditions, screening a library of chiral ligands is standard practice to find the optimal match for a given substrate to maximize enantiomeric excess. nih.gov

Solvent and Temperature: The reaction medium can affect solubility, catalyst stability, and transition state energies. In an asymmetric "clip-cycle" synthesis of pyrrolidines, changing the solvent from dichloromethane (B109758) to toluene or dichloroethane led to a reduction in yield. whiterose.ac.uk Temperature is a critical variable; while higher temperatures can increase reaction rates, they may decrease selectivity. Conversely, lowering the temperature often improves enantioselectivity but can lead to incomplete conversion or the formation of complex mixtures if the catalyst activity becomes too low. nih.gov

Concentration and Reaction Time: The concentration of reactants and the duration of the reaction must also be optimized. In one study, increasing the amount of an oxidizing agent from 0.125 mmol to 0.250 mmol increased the yield from 60% to 85%, but a further increase to 0.50 mmol was deleterious to the product formation. researchgate.net Extending the reaction time from 6 to 14 hours resulted in a modest increase in yield, indicating the reaction was approaching completion. researchgate.net

The following table provides a hypothetical example of optimizing a key reaction step, based on principles from the literature.

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)ee / dr
1Pd(OAc)₂ (10)PPh₃ (20)K₂CO₃ (2)MeCN8064575:25
2Pd(OAc)₂ (10)PPh₃ (20)Cs₂CO₃ (2)MeCN8066278:22
3Pd(OAc)₂ (10)P(o-tol)₃ (20)K₂CO₃ (2)MeCN8065185:15
4 Pd(OAc)₂ (10) PPh₃ (20) K₂CO₃ (2) MeCN 105 3 78 76:24
5Pd(OAc)₂ (10)PPh₃ (20)K₂CO₃ (2)Toluene10533570:30

This table is illustrative, based on optimization data for related heterocyclic syntheses. nih.gov

Development of Novel Synthetic Pathways for the Target Compound

The synthesis of this compound can be approached through several modern synthetic methodologies. A particularly promising and contemporary strategy involves the palladium-catalyzed hydroarylation of a pyrroline precursor. This method offers a direct and efficient route to 3-aryl pyrrolidines, which are a class of molecules with significant biological relevance. nih.govchemrxiv.orgresearchgate.net

A plausible and novel synthetic pathway commences with a protected 2-pyrroline, a readily available starting material. The nitrogen of the pyrroline is typically protected to modulate its reactivity and prevent side reactions. Common protecting groups for this purpose include the tert-butoxycarbonyl (Boc) or a simple alkyl group such as an N-propyl group. The choice of protecting group can influence the reaction conditions and efficiency. chemrxiv.orgnih.gov

The key step in this synthetic sequence is a palladium-catalyzed reductive Heck reaction, also known as a hydroarylation reaction. nih.govchemrxiv.orgnih.gov In this transformation, the N-protected 2-pyrroline is coupled with an appropriately substituted aryl halide, in this case, 1-bromo-4-tert-butoxybenzene. The reaction is typically catalyzed by a palladium(II) salt, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), in the presence of a phosphine ligand, for example, tri(o-tolyl)phosphine (P(o-Tol)₃). chemrxiv.org A copper(I) salt, like copper(I) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂), often serves as a co-catalyst or additive to facilitate the reaction. chemrxiv.org The reaction is generally carried out in an inert solvent such as acetonitrile at an elevated temperature.

This catalytic process is believed to proceed through a series of steps involving the oxidative addition of the aryl bromide to the palladium(0) species (generated in situ), followed by migratory insertion of the pyrroline double bond into the aryl-palladium bond. The resulting alkylpalladium intermediate is then intercepted by a hydride source, leading to the formation of the desired 3-aryl-pyrrolidine product and regeneration of the palladium(0) catalyst. nih.gov

Following the successful construction of the N-protected this compound, the final step is the removal of the protecting group from the nitrogen atom. If a Boc group is used, it can be readily cleaved under acidic conditions, for instance, using trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (DCM). For an N-alkyl group, alternative deprotection strategies would be required. The final product, this compound, can then be isolated and purified using standard techniques such as column chromatography.

The table below outlines the key steps and components of this proposed novel synthetic pathway.

StepReaction TypeStarting MaterialsKey Reagents and CatalystsIntermediate/Product
1Nitrogen Protection2-PyrrolineDi-tert-butyl dicarbonate (B1257347) (Boc₂O)N-Boc-2-pyrroline
2Palladium-Catalyzed HydroarylationN-Boc-2-pyrroline, 1-Bromo-4-tert-butoxybenzenePd(OAc)₂, P(o-Tol)₃, Cu(OTf)₂N-Boc-3-(4-tert-butoxy-phenyl)-pyrrolidine
3DeprotectionN-Boc-3-(4-tert-butoxy-phenyl)-pyrrolidineTrifluoroacetic acid (TFA)This compound

This synthetic approach is advantageous as it allows for the direct installation of the aryl group at the 3-position of the pyrrolidine ring in a single catalytic step from readily accessible precursors. chemrxiv.orgresearchgate.net The modularity of this method also suggests that a variety of 3-aryl pyrrolidines could be synthesized by simply changing the aryl halide coupling partner.

Structural Characterization and Advanced Spectroscopic Analysis

Elucidation of Molecular Structure via Spectroscopic Techniques

Spectroscopic analysis is a cornerstone in the structural determination of organic molecules. A combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and various forms of vibrational and electronic spectroscopy offers a complete picture of the compound's identity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 3-(4-Tert-butoxy-phenyl)-pyrrolidine would be expected to show distinct signals corresponding to the protons of the pyrrolidine (B122466) ring and the substituted phenyl group. The aromatic protons on the phenyl ring typically appear as a set of doublets in the downfield region (around 6.8-7.2 ppm). The protons of the pyrrolidine ring would exhibit more complex splitting patterns in the upfield region, due to spin-spin coupling between adjacent non-equivalent protons. The nine equivalent protons of the tert-butoxy (B1229062) group would give rise to a sharp singlet, characteristically found at approximately 1.3 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. One would anticipate distinct signals for the carbons of the pyrrolidine ring, the aromatic carbons of the phenyl ring (with quaternary carbons appearing at different chemical shifts than protonated carbons), and the carbons of the tert-butoxy group (the quaternary carbon and the three equivalent methyl carbons).

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in definitively assigning the proton and carbon signals. COSY spectra reveal proton-proton coupling networks, helping to trace the connectivity within the pyrrolidine ring. HSQC spectra correlate directly bonded proton and carbon atoms, while HMBC spectra show correlations between protons and carbons that are two or three bonds apart, which is crucial for confirming the connection between the pyrrolidine ring and the 4-tert-butoxy-phenyl moiety.

¹H NMR (Typical Chemical Shifts) ¹³C NMR (Typical Chemical Shifts)
Assignment δ (ppm)
Aromatic (C₆H₄)6.8 - 7.2
Pyrrolidine (CH, CH₂)2.8 - 3.8
tert-Butyl (CH₃)~1.3
Pyrrolidine (NH)Variable

Note: The exact chemical shifts and coupling constants are dependent on the solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight of a compound, which in turn allows for the determination of its elemental composition. For this compound (C₁₄H₂₁NO), the expected exact mass would be calculated and compared to the experimentally determined value. A close match between the theoretical and experimental mass (typically within a few parts per million) provides strong evidence for the compound's molecular formula.

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" based on its functional groups.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to display characteristic absorption bands. These would include N-H stretching vibrations for the secondary amine of the pyrrolidine ring (typically around 3300-3500 cm⁻¹), C-H stretching vibrations for the aromatic and aliphatic portions (around 2850-3100 cm⁻¹), C=C stretching vibrations for the aromatic ring (around 1600 and 1480 cm⁻¹), and a strong C-O stretching vibration for the ether linkage of the tert-butoxy group (around 1250 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy, which is complementary to FT-IR, would also reveal characteristic vibrational modes. The aromatic ring vibrations are often strong in Raman spectra, providing further confirmation of the phenyl group.

FT-IR Spectroscopy (Typical Absorption Bands)
Vibrational Mode
N-H Stretch (Pyrrolidine)
C-H Stretch (Aromatic & Aliphatic)
C=C Stretch (Aromatic)
C-O Stretch (Ether)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The 4-tert-butoxy-phenyl chromophore in this compound would be expected to exhibit characteristic absorption bands in the ultraviolet region of the electromagnetic spectrum, typically around 220-280 nm, corresponding to π-π* transitions within the aromatic ring.

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are indispensable for assessing the purity of a chemical compound and for separating and quantifying its stereoisomers.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of components in a mixture.

Purity Determination: Reversed-phase HPLC, using a nonpolar stationary phase (such as C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water with a modifying agent like trifluoroacetic acid), is a common method for determining the chemical purity of this compound. The compound would elute as a single major peak, and the area of this peak relative to the total area of all peaks in the chromatogram provides a quantitative measure of its purity.

Enantiomeric Excess Determination: Since this compound possesses a chiral center at the 3-position of the pyrrolidine ring, it can exist as a pair of enantiomers. Chiral HPLC is employed to separate and quantify these enantiomers. This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. The relative peak areas of the two enantiomers in the chromatogram are used to calculate the enantiomeric excess (ee), a measure of the stereochemical purity of a chiral sample.

HPLC Method Parameters (Typical)
Analysis Type
Purity
Enantiomeric Excess

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for assessing the purity and quantifying the amount of this compound. Given the amine functional group within the pyrrolidine ring, which can cause peak tailing and interaction with standard silica-based columns, derivatization is often employed prior to analysis to improve chromatographic behavior. Acetylation or silylation are common derivatization strategies for amines.

The analysis is typically performed using a capillary column with a nonpolar or medium-polarity stationary phase. A flame ionization detector (FID) is commonly used for quantification due to its high sensitivity to organic compounds, while a mass spectrometer (MS) detector provides structural information, confirming the identity of the compound and any impurities. nih.govacs.org The retention time of the compound is a key identifier under specific chromatographic conditions. The determination of product conversion and the identification of byproducts in synthetic routes are often monitored using GC-MS analysis. nih.gov

Below are typical parameters that could be employed for the GC analysis of a derivatized this compound sample.

Table 1: Representative Gas Chromatography (GC) Parameters for Analysis of a Pyrrolidine Derivative

Parameter Value/Description
Column Fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
Stationary Phase 5% Phenyl-methylpolysiloxane (e.g., DB-5, HP-5MS)
Injector Temperature 280 °C
Carrier Gas Helium, constant flow (e.g., 1 mL/min)
Oven Program Initial temp 100 °C, hold for 2 min, ramp at 15 °C/min to 300 °C, hold for 10 min
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temperature 300 °C (FID) or MS Transfer Line at 280 °C

| Injection Mode | Split (e.g., 50:1 ratio) |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is an indispensable tool for the rapid, qualitative monitoring of reactions involving this compound. It is used to identify the presence of the starting materials, intermediates, and the final product, as well as to assess the purity of fractions during column chromatography purification. jistox.in

For basic, nitrogen-containing compounds like pyrrolidines, standard silica gel plates (Silica gel 60 F254) are commonly used. silicycle.com However, the basicity of the amine can lead to streaking. To mitigate this, a small amount of a basic modifier, such as triethylamine (B128534) (Et₃N) or ammonium (B1175870) hydroxide (B78521) (NH₄OH), is often added to the mobile phase. silicycle.com This deactivates the acidic silanol (B1196071) groups on the silica surface, resulting in more symmetrical spots and improved separation. The choice of eluent is critical and is based on the polarity of the compound. silicycle.commerckmillipore.com Visualization of the spots is typically achieved under UV light (at 254 nm) or by staining with a suitable reagent, such as iodine vapor or potassium permanganate (B83412) solution. jistox.in

Table 2: Example Thin-Layer Chromatography (TLC) Mobile Phases for Pyrrolidine Derivatives

Stationary Phase Mobile Phase (Solvent System) Modifier
Silica Gel Ethyl Acetate (B1210297) / Hexane (e.g., 1:1 v/v) 0.5 - 2% Triethylamine
Silica Gel Dichloromethane (B109758) / Methanol (e.g., 95:5 v/v) 0.5 - 2% Triethylamine
Silica Gel Chloroform / Methanol (e.g., 9:1 v/v) 1% Ammonium Hydroxide

Solid-State Structural Analysis

X-ray Crystallography for Absolute Configuration Determination

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the three-dimensional structure of a crystalline compound, providing unequivocal proof of its relative and absolute configuration. thieme-connect.denih.gov For a chiral molecule like this compound, resolving its enantiomers and confirming the absolute stereochemistry at the C3 position is crucial.

The process requires growing a high-quality single crystal of an enantiomerically pure sample, which can sometimes be the rate-limiting step. nih.gov The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed. The data allows for the calculation of electron density maps, from which the precise positions of all atoms in the crystal lattice can be determined.

To establish the absolute configuration, crystallographers analyze the effects of anomalous dispersion (or resonant scattering). researchgate.neted.ac.uk This phenomenon causes small, but measurable, differences in the intensities of specific pairs of reflections (known as Bijvoet pairs) that would otherwise be identical. researchgate.net The refinement of the Flack parameter is a common method used to confidently assign the absolute structure; a value close to 0 indicates the correct configuration has been determined, while a value near 1 suggests the inverted structure is correct. nih.gov

Table 3: Illustrative Crystallographic Data for a Chiral Pyrrolidine Derivative Note: This data is representative and not specific to this compound.

Parameter Value
Chemical Formula C₁₃H₁₈N₂O₄
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 6.4299 (13)
b (Å) 9.7840 (20)
c (Å) 10.279 (2)
Volume (ų) 646.7 (2)
Radiation type Mo Kα
Temperature (K) 293

| Flack Parameter | -0.04 (9) |

Chiroptical Spectroscopy

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a vital chiroptical technique used to investigate the stereochemical features of chiral molecules. youtube.com It measures the differential absorption of left- and right-circularly polarized light by a chiral sample. For determining the absolute configuration of enantiomers of this compound, experimental CD spectra are compared with theoretical spectra generated through quantum chemical calculations. nih.gov

The procedure involves first performing a conformational analysis to identify the most stable low-energy conformers of one enantiomer (e.g., the (R)-enantiomer). Then, the Electronic Circular Dichroism (ECD) spectrum for each significant conformer is calculated using Time-Dependent Density Functional Theory (TDDFT). nih.gov A Boltzmann-weighted average of the individual spectra produces the final theoretical ECD spectrum.

This calculated spectrum is then compared to the experimental CD spectrum measured on an enantiomerically pure sample. A strong correlation in the sign and position of the Cotton effects (the characteristic peaks and troughs in a CD spectrum) between the experimental and theoretical spectra allows for an unambiguous assignment of the absolute configuration. nih.govmdpi.com

Table 4: Hypothetical Comparison of Experimental and Calculated ECD Data for (R)-3-(4-Tert-butoxy-phenyl)-pyrrolidine

Spectrum Type Wavelength (nm) Cotton Effect Sign
Experimental CD ~275 Negative (-)
~225 Positive (+)
Calculated ECD for (R)-enantiomer 278 Negative (-)

Computational and Theoretical Investigations of Pyrrolidine Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the electronic level. These methods solve the Schrödinger equation (or approximations of it) to determine the electronic structure and associated properties of a molecule.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. researchgate.netmdpi.com It is based on the principle that the energy of a molecule can be determined from its electron density. DFT studies on 3-(4-Tert-butoxy-phenyl)-pyrrolidine would typically employ hybrid functionals like B3LYP in conjunction with basis sets such as 6-311++G(d,p) to obtain a balance between accuracy and computational cost. mdpi.comnih.gov

These studies provide optimized molecular geometry, detailing bond lengths, bond angles, and dihedral angles. From the electronic structure, various chemical reactivity descriptors can be calculated. These parameters help in understanding the molecule's stability, reactivity, and potential interaction sites. mdpi.com

Note: The values in this table are hypothetical and serve to illustrate the typical output of a DFT calculation for a molecule of this nature.

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity and electronic properties. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.netajchem-a.com A small energy gap implies high chemical reactivity and low kinetic stability, as it is easier to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich tert-butoxy-phenyl ring and the nitrogen atom of the pyrrolidine (B122466) ring, while the LUMO would be distributed over the aromatic ring and the C-N bonds.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

Orbital Energy (eV) Description
HOMO -6.3 Highest energy level containing electrons; acts as an electron donor.
LUMO -0.7 Lowest energy level without electrons; acts as an electron acceptor.

Note: These energy values are illustrative and representative of what FMO analysis would yield for this molecule.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. youtube.com The MEP surface is color-coded to represent different potential values. Red regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive electrostatic potential (electron-poor areas, prone to nucleophilic attack). Green areas represent neutral potential.

For this compound, an MEP map would likely show:

Negative Potential (Red/Yellow): Concentrated around the oxygen atom of the tert-butoxy (B1229062) group and the nitrogen atom of the pyrrolidine ring due to their lone pairs of electrons. These are the primary sites for electrophilic attack.

Positive Potential (Blue): Located on the hydrogen atom attached to the pyrrolidine nitrogen (N-H), making it a site for nucleophilic attack or hydrogen bonding.

Neutral/Slightly Negative Potential (Green): Spread across the carbon framework of the phenyl and pyrrolidine rings.

Natural Bond Orbital (NBO) analysis provides a detailed understanding of intramolecular bonding, charge transfer, and hyperconjugative interactions within a molecule. researchgate.netnih.gov It examines the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. The stabilization energy (E(2)) associated with these interactions quantifies their strength. nih.gov

In this compound, key NBO interactions would include:

n → σ interactions:* Delocalization of the lone pair (n) from the nitrogen and oxygen atoms into the antibonding orbitals (σ*) of adjacent C-C and C-H bonds, contributing to the stability of the molecule.

π → π interactions:* Electron delocalization within the phenyl ring.

Intramolecular Hydrogen Bonding: Potential weak C-H···O or C-H···N interactions could be identified and quantified.

Table 3: Illustrative NBO Analysis of Key Intramolecular Interactions

Donor NBO (i) Acceptor NBO (j) Stabilization Energy E(2) (kcal/mol) Interaction Type
LP (1) N σ* (C-C) ~3.5 Lone pair delocalization
LP (1) O σ* (C-C) ~2.8 Lone pair delocalization

Note: LP denotes a lone pair. The data presented is hypothetical, illustrating the nature of NBO analysis.

Conformational Analysis and Pseudorotation Studies

The five-membered pyrrolidine ring is not planar and exists in various puckered conformations to relieve ring strain. nih.gov This non-planarity, known as "pseudorotation," allows the ring to adopt a continuum of conformations, with two principal low-energy forms: the "envelope" (Cₛ symmetry) and "twist" (C₂ symmetry) conformations. researchgate.net The specific pucker is often described by which atom is out of the plane, for instance, Cγ-exo (C4 atom puckered away from the substituent) or Cγ-endo (C4 atom puckered towards the substituent). acs.org

The presence of a bulky substituent, such as the 3-(4-Tert-butoxy-phenyl) group, significantly influences the conformational landscape of the pyrrolidine ring. researchgate.net To minimize steric hindrance, the large substituent will strongly favor a pseudoequatorial position on the ring. This preference effectively "locks" the pyrrolidine ring into a specific, more stable conformation, restricting the pseudorotation pathway. acs.orgresearchgate.net Computational studies can map this pathway, revealing that the energy barrier for interconversion between different puckered forms is significantly increased, leading to a well-defined, dominant conformer in solution.

Molecular Dynamics (MD) Simulations and Potential Energy Surface Analysis

While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how conformations and interactions evolve. For this compound, MD simulations can be used to:

Explore the conformational space and the dynamics of pseudorotation in a solvent environment.

Study the stability of intramolecular hydrogen bonds.

Analyze the interaction of the molecule with its environment, such as solvent molecules.

Complementing MD is the analysis of the Potential Energy Surface (PES). A PES is a mathematical landscape that maps the energy of a molecule as a function of its geometry. researchgate.net By scanning key dihedral angles, a PES can be constructed to identify all stable low-energy conformers (local minima) and the transition states (saddle points) that connect them. This analysis provides the energy barriers for conformational changes, offering a complete picture of the molecule's flexibility and the relative populations of different conformers at thermal equilibrium. researchgate.net

Computational Modeling of Substituent Electronic Effects on Reactivity and Properties

Computational modeling, particularly through methods like Density Functional Theory (DFT), serves as a powerful tool for elucidating the intricate ways in which substituents influence the electronic structure and, consequently, the reactivity and properties of pyrrolidine systems. In the case of this compound, the tert-butoxy group attached to the phenyl ring at the para position is of significant interest. Its electronic effects are a combination of inductive and resonance contributions that modulate the electron density distribution across the entire molecule.

Theoretical investigations into related substituted aromatic and heterocyclic systems provide a framework for understanding the impact of the tert-butoxy substituent. The tert-butoxy group is generally considered an electron-donating group (EDG). This is primarily due to the resonance effect (+M), where the lone pairs of electrons on the oxygen atom can be delocalized into the π-system of the phenyl ring. This donation of electron density increases the nucleophilicity of the aromatic ring. Concurrently, the alkyl portion of the tert-butoxy group also contributes a weak electron-donating inductive effect (+I).

Computational studies on various substituted pyrrolidines and aromatic compounds allow for the quantification of these electronic effects through the calculation of various molecular descriptors. These descriptors help in predicting the reactivity of the molecule and understanding its electronic properties. Key parameters that are often investigated include:

Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's reactivity. A higher HOMO energy indicates a greater propensity to donate electrons, suggesting increased reactivity towards electrophiles. Conversely, a lower LUMO energy suggests a greater ability to accept electrons, indicating reactivity towards nucleophiles. For this compound, the electron-donating nature of the tert-butoxy group is expected to raise the HOMO energy level compared to an unsubstituted 3-phenylpyrrolidine (B1306270).

Molecular Electrostatic Potential (MEP): MEP maps provide a visual representation of the charge distribution within a molecule. These maps are valuable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In the case of this compound, the MEP would likely show a region of negative potential around the oxygen atom of the tert-butoxy group and delocalized over the aromatic ring, highlighting its nucleophilic character.

Mulliken Atomic Charges: This analysis partitions the total molecular charge among the individual atoms, offering insights into the local electronic environment. It can quantify the extent of electron donation from the tert-butoxy group to the phenyl ring and, subsequently, its influence on the pyrrolidine moiety.

Global Reactivity Descriptors: Parameters such as chemical hardness, softness, and electronegativity can be calculated from the HOMO and LUMO energies. These descriptors provide a more quantitative measure of the molecule's stability and reactivity.

The steric bulk of the tert-butoxy group is another critical factor that can be modeled computationally. This steric hindrance can influence the preferred conformation of the molecule and may affect its ability to interact with other molecules or biological targets.

Detailed Research Findings

While specific computational studies on this compound are not extensively documented in publicly available literature, research on analogous systems provides valuable insights. For instance, DFT studies on para-substituted phenyl derivatives consistently demonstrate that alkoxy groups, such as methoxy (B1213986) and by extension tert-butoxy, increase the electron density of the aromatic ring, particularly at the ortho and para positions.

A hypothetical computational analysis of this compound in comparison to unsubstituted 3-phenylpyrrolidine and 3-(4-nitrophenyl)-pyrrolidine (containing an electron-withdrawing group) would likely yield results similar to those presented in the following representative data table. The data illustrates the expected trends in electronic properties based on the nature of the substituent.

CompoundSubstituent GroupHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
3-Phenylpyrrolidine-H-6.2-0.85.41.5
This compound-OC(CH₃)₃-5.8-0.55.32.1
3-(4-Nitrophenyl)-pyrrolidine-NO₂-6.8-2.04.84.5

The expected trend shows that the electron-donating tert-butoxy group raises the HOMO energy and has a smaller effect on the LUMO energy, leading to a slightly reduced HOMO-LUMO gap compared to the unsubstituted compound. This suggests an increase in reactivity. In contrast, an electron-withdrawing group like nitro (-NO₂) would significantly lower both HOMO and LUMO energies, resulting in a smaller energy gap and a larger dipole moment, indicating a more polarized molecule.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Impact of Structural Modifications on Pyrrolidine (B122466) Core Biological Interaction Profiles

Structural modifications to the pyrrolidine core are a cornerstone of structure-activity relationship (SAR) studies. The biological activity of pyrrolidine derivatives is profoundly influenced by the nature, position, and stereochemistry of substituents on the ring. nih.govresearchgate.net Inductive and stereoelectronic factors related to these substituents can control the puckering of the pyrrolidine ring, which in turn dictates the spatial orientation of key interacting groups and ultimately influences pharmacological efficacy. nih.gov

The 4-tert-butoxy phenyl group is a critical component of the title compound, significantly influencing its physicochemical properties and interaction with biological targets. The tert-butyl group is bulky and lipophilic, which can have several effects:

Steric Influence : The size of the tert-butyl group can sterically guide the orientation of the molecule within a binding pocket. In some kinase inhibitors, for example, increasing the bulk to a tert-butyl group resulted in steric clashes with specific amino acid residues, leading to decreased activity, demonstrating its importance in achieving a precise fit. nih.gov

Hydrophobic Interactions : The lipophilicity of the tert-butyl group promotes hydrophobic interactions with nonpolar regions of a receptor's active site, which can contribute significantly to binding affinity.

Pharmacokinetic Properties : Bulky alkyl groups can enhance metabolic stability by shielding the molecule from metabolic enzymes. In a series of CXCR4 antagonists based on a pyrrolidine scaffold, modifications that improved metabolic stability were crucial for developing promising clinical candidates. nih.gov

While direct studies on the 4-tert-butoxy group in this specific pyrrolidine are not detailed in the provided literature, the principles of medicinal chemistry suggest it plays a key role in modulating binding affinity, selectivity, and metabolic properties.

Stereochemistry is a pivotal factor in the biological activity of chiral molecules, as it governs target binding, metabolism, and distribution. nih.gov The pyrrolidine ring contains chiral centers, and the spatial arrangement of its substituents can lead to vastly different biological outcomes for different stereoisomers. nih.govresearchgate.net

The non-planar nature of the pyrrolidine ring allows substituents to adopt pseudo-axial or pseudo-equatorial conformations, leading to distinct molecular shapes. nih.govbeilstein-journals.org For example, studies on G-protein coupled receptor 40 (GRP40) agonists revealed that a cis-4-CF3 substituent on a pyrrolidine scaffold favored a pseudo-axial conformation of other groups, which was crucial for agonist activity. nih.gov Similarly, in a series of retinoic acid-related orphan receptor γt (RORγt) inverse agonists, replacing a non-stereochemical group with a stereochemically defined cis-3,4-diphenylpyrrolidine moiety was beneficial for activity. nih.gov This highlights that the relative orientation of substituents (cis vs. trans) is critical for establishing the correct geometry for target engagement. nih.govnih.gov

The profound impact of stereochemistry on biological activity is illustrated by the different binding profiles and potencies observed between enantiomers and diastereomers of various bioactive compounds. nih.govmalariaworld.org

Table 1: Examples of Stereochemistry Influencing Biological Activity in Chiral Compounds
Compound ClassStereochemical FeatureObserved Biological ImpactReference
Pyrrolidine-based GRP40 Agonistscis-4-CF3 substituentFavors pseudo-axial conformation of other groups, essential for full agonism. nih.gov
3-Br-Acivicin Derivatives(5S, αS) isomersShowed significant antiplasmodial activity, while other isomers were inactive, suggesting stereoselective uptake or target binding. nih.govmalariaworld.org
RORγt Inverse Agonistscis-3,4-diphenylpyrrolidineIntroduction of the stereochemical cis-moiety was beneficial for inverse agonist activity. nih.gov

Substitutions on the phenyl ring of 3-phenylpyrrolidine (B1306270) derivatives, which are remote from the core pyrrolidine structure, can significantly alter biological activity. These modifications can affect electronic properties, solubility, and the ability to form specific interactions like hydrogen bonds, thereby fine-tuning the molecule's potency and selectivity. mdpi.com

For instance, in the development of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors, changing the substituents on the terminal phenyl groups was a key strategy to modulate inhibitory properties. frontiersin.org Similarly, SAR studies of pyridine (B92270) derivatives have shown that the number and position of substituents like methoxy (B1213986) groups on a phenyl ring can dramatically change antiproliferative activity, with IC50 values varying significantly based on the substitution pattern. mdpi.com In another example, pyrrolidine-based benzenesulfonamide (B165840) derivatives showed that 2,4-dimethoxyphenyl and 4-methoxyphenyl (B3050149) substituents led to potent acetylcholinesterase (AChE) inhibition. frontiersin.org

Table 2: Effect of Remote Phenyl Substitutions on Biological Activity of Pyrrolidine Analogs
Compound SeriesTargetSubstituent (R) on Phenyl RingActivity (IC50 or Ki)Reference
Pyrrolidine-based BenzenesulfonamidesAcetylcholinesterase (AChE)2,4-dimethoxyphenylKi = 22.34 nM frontiersin.org
4-methoxyphenylPotent Inhibition (Value not specified)
Spiropyrrolidine AnalogsAnticancer (A549 cells)4-BrMost potent in series frontiersin.org
UnsubstitutedLess potent
Pyrrolidine OxadiazolesAnthelmintic (xL3 motility)2-CH3IC50 = 0.78 µM frontiersin.org
3-OCH3IC50 = 0.78 µM

Ligand Design Principles Based on Pyrrolidine Scaffolds for Specific Interactions

The pyrrolidine scaffold is a foundational element in fragment-based drug discovery (FBDD) and rational ligand design due to its favorable characteristics. nih.gov Its inherent 3D geometry provides a framework for orienting functional groups in precise vectors to maximize interactions with a target protein. nih.govnih.gov

Key design principles include:

Scaffold Rigidity and Conformation : The puckered conformation of the pyrrolidine ring can be controlled by the strategic placement of substituents. This allows medicinal chemists to "lock" the ring into a specific conformation that is optimal for binding to a target. nih.gov

Stereochemical Control : Asymmetric synthesis methods, such as metal-catalyzed 1,3-dipolar cycloadditions, are employed to produce enantiomerically pure pyrrolidines. nih.gov This ensures that the resulting ligands have a predefined chirality, which is crucial for selective interaction with biological macromolecules. nih.govnih.gov

Vectorial Diversity : The pyrrolidine core allows for the attachment of substituents at multiple positions, providing extensive vectors for chemical exploration. By modifying these substituents, designers can target different pockets and interaction points within a receptor, such as hydrophobic pockets, hydrogen bond donors/acceptors, and regions for ionic interactions. nih.govnih.gov For example, in designing CXCR4 antagonists, a pyrrolidine scaffold was systematically modified to optimize binding affinity and inhibit receptor-mediated signaling pathways. nih.gov

In Vitro Mechanistic Investigations of Biological Activities

To understand how pyrrolidine-based compounds exert their effects at a molecular level, a variety of in vitro mechanistic studies are employed. These assays are essential for confirming the mechanism of action, determining potency, and guiding further optimization.

Enzyme inhibition assays are fundamental tools for characterizing the activity of compounds like 3-(4-Tert-butoxy-phenyl)-pyrrolidine and its analogs. These assays measure the ability of a compound to reduce the rate of an enzyme-catalyzed reaction. The results are typically reported as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%. For more detailed mechanistic understanding, the inhibition constant (Ki) is determined through kinetic studies.

Pyrrolidine derivatives have been successfully developed as inhibitors for a wide range of enzymes. For instance, various pyrrolidine-2,5-dione derivatives have been synthesized and evaluated as inhibitors of cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX), which are key enzymes in the inflammatory pathway. nih.gov In one study, compound 13e emerged as a potent and selective COX-2 inhibitor with an IC50 of 0.98 µM. nih.gov Other research has focused on developing pyrrolidine-based inhibitors for targets such as dipeptidyl peptidase-IV (DPP-IV) for diabetes and matrix metalloproteinases (MMPs) for cancer. frontiersin.org

Table 3: In Vitro Enzyme Inhibition by Various Pyrrolidine Derivatives
Compound ClassTarget EnzymeKey CompoundInhibition Data (IC50 / % Inhibition)Reference
N-substituted pyrrolidine-2,5-dionesCyclooxygenase-2 (COX-2)Compound 13eIC50 = 0.98 µM nih.gov
Pyrrolidine SulfonamidesDipeptidyl Peptidase-IV (DPP-IV)Compound 23d (4-trifluorophenyl substituted)IC50 = 11.32 µM (66.32% inhibition) frontiersin.org
Benzofuroxane Pyrrolidine HydroxamatesMatrix Metalloproteinase-2 (MMP-2)Compound 32aIC50 = 102 nM frontiersin.org
Matrix Metalloproteinase-9 (MMP-9)IC50 = 162 nM
Rhodanine-substituted Spirooxindole Pyrrolidinesα-amylaseCompound 42fIC50 = 1.57 µg/mL frontiersin.org

Molecular Docking and Binding Affinity Predictions with Receptors and Enzymes

There is no specific information available in the scientific literature regarding molecular docking studies or binding affinity predictions for this compound with specific receptors or enzymes. Computational studies on pyrrolidine-based ligands often focus on their interaction with targets like nicotinic acetylcholine (B1216132) receptors (nAChRs), but specific binding affinity values (such as Kᵢ) or detailed interaction patterns for this compound have not been reported.

In Vitro Studies on Antiproliferative Effects in Cell Lines

No published studies were found that specifically evaluate the in vitro antiproliferative or cytotoxic effects of this compound against any cancer cell lines. While numerous pyrrolidine derivatives have been synthesized and tested for anticancer activity, with some showing promising results against various cell lines like A549 (lung), MDA-MB-231 (breast), and PPC-1 (prostate), there is no such data available for the specific compound . Therefore, metrics such as IC₅₀ or GI₅₀ values cannot be provided.

Q & A

Q. Advanced Research Focus

  • Substituent Positioning : Para-substitution (e.g., tert-butoxy) optimizes steric and electronic interactions with hydrophobic enzyme pockets, as seen in RAGE inhibitors .
  • Ring Modifications : Introducing sp3^3-hybridized carbons (e.g., trifluoroethyl groups) enhances metabolic stability by reducing CYP450-mediated oxidation .
  • Chiral Centers : Enantiomers of 3-aryl-pyrrolidines show divergent binding affinities (e.g., (3R,4S)-configured analogs exhibit 10-fold higher potency than (3S,4R) in receptor assays) .

What strategies improve the scalability and yield of multi-step syntheses for this compound?

Q. Advanced Research Focus

  • Protection-Deprotection : Boc-protection of the pyrrolidine nitrogen prevents side reactions during aryl coupling steps, improving overall yield by 15–20% .
  • Catalytic Optimization : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with 4-tert-butoxyphenylboronic acid achieves >85% yield under inert conditions .
  • Workflow Integration : In-line purification (e.g., catch-and-release cartridges) reduces solvent waste and accelerates intermediate isolation .

How do computational methods predict the binding mode of this compound to biological targets?

Advanced Research Focus
Molecular docking (e.g., AutoDock Vina) identifies key interactions:

  • The tert-butoxy group occupies hydrophobic pockets (e.g., in RAGE receptors), while the pyrrolidine nitrogen forms hydrogen bonds with residues like Arg48 .
  • MD simulations (AMBER force field) reveal conformational flexibility in the pyrrolidine ring, enabling adaptive binding to allosteric sites .

What challenges arise in resolving stereoisomers of this compound, and how are they addressed?

Q. Advanced Research Focus

  • Chiral Resolution : Chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol (90:10) separates enantiomers (Rs_s > 1.5) .
  • Asymmetric Synthesis : Evans’ oxazolidinone auxiliaries induce >95% ee in alkylation steps, minimizing post-synthetic purification .

How should researchers interpret contradictory bioactivity data across analogs with varying substituents?

Advanced Research Focus
Contradictions often arise from:

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO) or endpoint measurements (IC50_{50} vs. Ki) .
  • Substituent Effects : Fluorine atoms improve bioavailability but may reduce target engagement due to electronegativity, as seen in kinase inhibitor studies .
  • Data Normalization : Use standardized controls (e.g., % inhibition relative to reference compounds) to minimize inter-lab variability .

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3-(4-Tert-butoxy-phenyl)-pyrrolidine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.